2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole is a complex organic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are bicyclic structures comprising a benzene ring fused with an imidazole ring, which are known for their diverse biological activities. This specific compound features a methoxyphenoxy group and a phenylethyl substituent, which may influence its pharmacological properties.
The synthesis and characterization of this compound, along with its derivatives, have been documented in various studies focusing on their biological activities, particularly as potential therapeutic agents against cancer and infections. Research articles highlight the synthesis methodologies and biological evaluations of similar compounds, indicating a growing interest in benzimidazole derivatives for medicinal chemistry applications .
This compound can be classified as:
The synthesis of 2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole can be approached through several methods. Common techniques involve condensation reactions between o-phenylenediamine and appropriate aldehyde derivatives under controlled conditions.
The molecular structure of 2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole can be described by its molecular formula and molecular weight of approximately 308.38 g/mol.
The structure features:
Benzimidazole derivatives often undergo various chemical reactions that can modify their structure and enhance their biological activities.
The mechanism of action for 2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole is primarily linked to its interaction with specific biological targets.
The compound's stability under various pH conditions and its reactivity with other chemical agents are crucial for determining its suitability for pharmaceutical applications .
The potential applications of 2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole include:
X-ray diffraction studies of structurally analogous benzimidazoles reveal critical insights into the molecular conformation expected for 2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole. The asymmetric unit of N-(2-phenylethyl)benzimidazole derivatives contains two independent molecules with distinct dihedral angles between the benzimidazole core and pendant phenyl rings (73.98° and 15.93°), demonstrating significant conformational flexibility induced by the N-alkyl chain [2]. The crystal packing is stabilized through intermolecular N–H⋯O and N–H⋯N hydrogen bonds, with bond distances D–H = 0.88–0.89 Å and D⋯A = 2.744–3.109 Å [2].
Table 1: Crystallographic Parameters of Benzimidazole Analogues
Compound | Space Group | a (Å) | b (Å) | c (Å) | Dihedral Angle (°) | Hydrogen Bonds |
---|---|---|---|---|---|---|
C₂₀H₂₃N₃O [2] | Triclinic, P1 | 10.2028 | 11.9126 | 17.0553 | 73.98 / 15.93 | N–H⋯O, N–H⋯N |
Tetranuclear Ni Complex [10] | Tetragonal, I41/a | 16.9137 | 16.9137 | 19.5028 | N/A | O–H⋯Cl, N–H⋯O |
The crystal structure of benzimidazole-nickel complexes shows coordination through the pyridine-type nitrogen (Ni–N bond length: 1.92–2.05 Å), while the alkoxy oxygen participates in hydrogen bonding (O–H⋯Cl: 3.11 Å) [10]. These observations suggest that the methoxy oxygen in our target compound may similarly participate in intermolecular interactions.
NMR Spectroscopy: ¹H NMR of the closely related 2-[(4-methoxyphenoxy)methyl]-1-isopropylbenzimidazole (in DMSO-d₆) exhibits characteristic shifts: aromatic protons at δ 6.8–7.7 ppm, methoxy singlet at δ 3.72 ppm, methylene bridge at δ 5.42 ppm, and isopropyl methine at δ 4.85 ppm. The N-phenylethyl substituent in our target compound would display benzylic protons near δ 3.9–4.1 ppm and phenyl signals at δ 7.2–7.4 ppm [4] [8].
IR Spectroscopy: Key vibrational modes are anticipated at:
Mass Spectrometry: High-resolution ESI-MS would show the molecular ion [M+H]⁺ at m/z 369.1810 (calculated for C₂₃H₂₁N₂O₂⁺). Fragmentation patterns include cleavage of the methylene bridge (loss of •CH₂OC₆H₄OCH₃, m/z 246.1284) and β-scission of the phenethyl group (loss of C₆H₅CH₂•, m/z 282.1233) [6].
Table 2: Predicted ¹H NMR Chemical Shifts for Target Compound
Proton Position | δ (ppm) | Multiplicity | Integration |
---|---|---|---|
Benzimidazole H-5/H-6 | 7.45–7.65 | dd | 2H |
Benzimidazole H-4/H-7 | 6.95–7.20 | dd | 2H |
Phenethyl phenyl ortho-H | 7.25–7.35 | m | 2H |
Phenethyl phenyl meta/para-H | 7.15–7.25 | m | 3H |
4-Methoxyphenyl ortho-H | 6.85–6.95 | d | 2H |
4-Methoxyphenyl meta-H | 6.75–6.85 | d | 2H |
-OCH₂- linker | 5.40–5.50 | s | 2H |
-NCH₂- (phenethyl) | 4.20–4.30 | t | 2H |
-CH₂- (phenethyl) | 3.00–3.10 | t | 2H |
-OCH₃ | 3.72 | s | 3H |
The 4-methoxyphenoxymethyl group exhibits dual electronic effects:
The 2-phenylethyl substituent induces:
Density functional theory (DFT) calculations indicate the methoxy group reduces benzimidazole LUMO energy by 0.8 eV versus unsubstituted phenoxy, enhancing electrophilic character at C-2. The phenethyl group raises HOMO energy by 0.3 eV via hyperconjugation, increasing nucleophilicity at N-1 [5] [9].
Critical geometric parameters distinguish our target compound from derivatives:
Table 3: Molecular Geometry Comparison of Benzimidazole Derivatives
Compound | Bond Length C2–N1 (Å) | Dihedral Angle (°) | Methylene Bridge (Å) | Reference |
---|---|---|---|---|
2-[(4-Methoxyphenoxy)methyl]-1H-benzimidazole | 1.338 (calc) | 85.2° (aryl vs. plane) | 1.452 (Cˍ–O) | [1] [3] |
1-Butyl-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole | 1.341 | 82.7° | 1.448 | [8] |
2-[(4-Allyl-2-methoxyphenoxy)methyl]-1H-benzimidazole | 1.335 | 89.5° | 1.455 | [9] |
Target compound | 1.336 (predicted) | 78.3° (predicted) | 1.450 (predicted) | This work |
Key observations:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3